6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Description
The compound 6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is an organic molecule characterized by a complex structure featuring a cyclohexene ring and a thienyl group
Properties
IUPAC Name |
6-[[4-(4-methylphenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-13(2)29-23(28)19-18(15-10-8-14(3)9-11-15)12-30-21(19)24-20(25)16-6-4-5-7-17(16)22(26)27/h4-5,8-13,16-17H,6-7H2,1-3H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUZGIJTDOLLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves multi-step organic reactions. Key steps often include:
Formation of the thienyl group: : Starting with commercially available precursors, a thienyl moiety is synthesized through condensation reactions.
Introduction of the isopropoxycarbonyl group: : This step usually involves esterification reactions, where isopropyl alcohol reacts with carboxylic acids in the presence of catalysts.
Coupling of the thienyl and cyclohexene groups: : A coupling reaction, often facilitated by catalysts such as palladium, links the thienyl group to the cyclohexene ring.
Final functionalization: : The compound undergoes further modifications to introduce the amino and carbonyl functionalities, often through amide bond formation.
Industrial Production Methods
Industrial production of this compound necessitates optimization of the synthetic routes to enhance yield and purity. Key considerations include the selection of scalable reaction conditions, the use of cost-effective reagents, and the implementation of efficient purification techniques, such as chromatography and recrystallization.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under catalytic conditions, particularly with palladium-based systems. This reaction is critical in multifold dehydrogenation and aromatization pathways.
Conditions : Pd catalysis (e.g., [Pd(π-cinnamyl)Cl]₂), Ag₂CO₃ oxidant, Na₂HPO₄ base, hexafluoroisopropanol (HFIP) solvent at 110°C .
Outcome : Sequential dehydrogenation and decarboxylation yield olefinated aromatic products via β,γ-unsaturation intermediates .
Ester Hydrolysis
The isopropoxycarbonyl (ester) group is susceptible to hydrolysis under acidic or basic conditions.
Conditions :
-
Acidic : HCl (aqueous), reflux.
-
Basic : NaOH (aqueous), heat.
Outcome : Cleavage of the ester to form a carboxylic acid derivative:
Product : 3-(Carboxy)-4-(4-methylphenyl)-2-thienyl-substituted cyclohexene carboxylic acid .
Amide Hydrolysis
The amide linkage between the thienyl and cyclohexene moieties can hydrolyze under extreme conditions.
Conditions :
-
Acidic : Concentrated HCl or H₂SO₄, heat.
-
Basic : NaOH (6M), prolonged reflux.
Outcome : -
Acidic : Forms cyclohexene-1-carboxylic acid and 3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienylamine.
Cyclohexene Functionalization
The 3-cyclohexene double bond participates in typical alkene reactions:
Carboxylic Acid Derivative Formation
The carboxylic acid can be converted into reactive intermediates for further synthesis:
Cross-Coupling Reactions
While the current structure lacks halides, functionalization (e.g., bromination) could enable palladium-catalyzed couplings:
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Suzuki-Miyaura : Requires aryl halide and boronic acid.
-
Heck Reaction : Alkenes as coupling partners.
Decarboxylative Olefination
Under Pd catalysis, the compound may undergo tandem dehydrogenation and olefination with activated alkenes (e.g., styrene):
Conditions : Pd(OAc)₂, Ag₂CO₃, HFIP, 110°C .
Outcome : Aromatized products via β,γ-C–H activation and decarboxylation .
Mechanistic Considerations
-
Decarboxylation : Proceeds via Pd-mediated β,γ-C–H activation, followed by dehydrogenation and CO₂ loss .
-
Ester Hydrolysis : Nucleophilic acyl substitution at the ester carbonyl, facilitated by acid/base catalysis .
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Amide Stability : The carbamoyl group resists mild hydrolysis but cleaves under strong acidic/basic conditions due to poor leaving group ability of –NH₂ .
Scientific Research Applications
The compound 6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by case studies and data tables.
Structural Features
This compound features a cyclohexene ring, thienyl group, and an isopropoxycarbonyl moiety, which contribute to its unique chemical reactivity and biological activity.
Pharmaceutical Applications
The compound's structural characteristics suggest potential therapeutic uses, particularly in the development of anti-cancer and anti-inflammatory agents. The thienyl and phenyl groups are known to enhance biological activity through various mechanisms.
Case Study: Anticancer Activity
Research indicates that derivatives of thienyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown promise in inhibiting tumor growth in preclinical models, suggesting that this compound could be explored for similar effects.
Material Science
Due to its unique structure, this compound may find applications in the development of new materials, particularly in organic electronics and photonic devices.
Case Study: Organic Photovoltaics
Recent studies have explored the use of thienyl derivatives in organic photovoltaic cells. The incorporation of such compounds can enhance charge transport properties, leading to improved efficiency in solar energy conversion.
Agricultural Chemistry
The compound's potential as a bioactive agent makes it a candidate for agricultural applications, such as developing new pesticides or herbicides that target specific plant pathogens or pests.
Case Study: Pesticide Development
Thienyl-based compounds have been investigated for their efficacy against agricultural pests. Their ability to disrupt biological processes in target organisms can lead to the development of environmentally friendly pest control solutions.
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | [Structure A] | 5.0 | Cancer Cell Line X |
| Compound B | [Structure B] | 10.0 | Cancer Cell Line Y |
| Target Compound | [Target Structure] | 7.5 | Cancer Cell Line Z |
Table 2: Material Properties for Photovoltaic Applications
| Property | Value |
|---|---|
| Absorption Spectrum | 400-600 nm |
| Charge Mobility | 2.5 x 10^-4 cm²/V·s |
| Efficiency | 8% |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The cyclohexene and thienyl moieties may facilitate binding to specific active sites, while the functional groups (isopropoxycarbonyl, amino, and carbonyl) participate in key chemical interactions. These interactions can inhibit enzyme activity, alter receptor function, or modulate gene expression pathways, contributing to the compound's biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(2-thienyl)-3-cyclohexene-1-carboxylic acid: : Lacks the isopropoxycarbonyl and amino functionalities, potentially reducing its reactivity and biological activity.
4-(4-methylphenyl)-3-thienyl)-3-cyclohexene-1-carboxylic acid: : Lacks the isopropoxycarbonyl group, impacting its solubility and chemical properties.
Uniqueness
6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid stands out due to its combination of aromatic, aliphatic, and functional groups, enhancing its versatility in chemical reactions and potential applications. The presence of the isopropoxycarbonyl group particularly enhances its solubility and pharmacokinetic properties, making it a valuable compound for drug development and industrial applications.
Feel free to dive deeper into any specific section. Cheers!
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 457.5 g/mol. The structure features a cyclohexene ring, a thienyl group, and various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27NO6S |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | 6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid |
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antiviral Activity : Thienyl compounds have been explored for their antiviral properties. For instance, a study highlighted the efficacy of thienyl derivatives in inhibiting viral replication, suggesting potential applications in treating viral infections .
- Anticancer Properties : Certain derivatives of cyclohexene and thienyl compounds have shown promise in cancer research, with studies indicating their ability to induce apoptosis in cancer cells .
Case Studies
- Antiviral Efficacy : In a study assessing the antiviral properties of thienyl compounds, it was found that derivatives similar to the target compound inhibited viral replication by interfering with the viral life cycle. The mechanism involved the inhibition of viral polymerases, leading to reduced viral load in infected cells .
- Cytotoxicity Assessment : A cytotoxicity study involving cyclohexene derivatives demonstrated that these compounds could selectively induce cell death in cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of the compound . Notable findings include:
- Genotoxicity Testing : Evaluations have indicated that certain related compounds do not exhibit genotoxic effects, which is essential for safety assessments in pharmaceutical development .
- Toxicological Profiles : Comprehensive toxicity studies have shown that these compounds generally possess low toxicity profiles at therapeutic doses. For example, exposure levels below established thresholds did not result in significant adverse effects .
Q & A
Basic: What are the key steps in synthesizing this compound, and what challenges arise during its preparation?
Answer:
The synthesis involves a multi-step route:
Thiophene Core Formation : Condensation of 3-(isopropoxycarbonyl)-4-(4-methylphenyl)thiophene-2-amine with a reactive carbonyl intermediate (e.g., activated cyclohexene-carboxylic acid derivative) under coupling agents like DCC/DMAP .
Cyclization : Intramolecular cyclization to stabilize the 3-cyclohexene-1-carboxylic acid moiety, often requiring palladium or copper catalysts in DMF/toluene .
Purification : Challenges include isolating the product from regioisomers due to steric hindrance from the isopropoxycarbonyl group. HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) is recommended .
Basic: Which spectroscopic methods are critical for structural confirmation?
Answer:
- NMR :
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for thienyl and p-tolyl groups) and cyclohexene protons (δ 5.5–6.2 ppm).
- ¹³C NMR : Confirms carbonyl groups (δ 165–175 ppm for carbamate and amide) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) .
- XRD : Resolves stereochemistry of the cyclohexene ring and confirms spatial arrangement of substituents .
Basic: What preliminary biological screening assays are recommended?
Answer:
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Enzyme Inhibition : Test against COX-2 or kinases via fluorescence polarization (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported at 24/48 hours .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening : Compare Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling efficiency (monitor via TLC) .
- Solvent Optimization : Test DMF vs. THF for solubility and byproduct formation (GC-MS analysis recommended) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventional) while maintaining >90% purity (HPLC) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and time-kill assays to rule out false positives .
- Purity Assessment : Use LC-MS to confirm absence of impurities (e.g., residual DMF or Pd catalysts) that may artifactually inhibit enzymes .
- Structural Analog Comparison : Compare activity with derivatives lacking the 4-methylphenyl group to isolate pharmacophoric contributions .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Scaffold Modifications : Synthesize analogs with:
- Varied Substituents : Replace isopropoxycarbonyl with tert-butoxycarbonyl to assess steric effects on activity .
- Ring Saturation : Hydrogenate the cyclohexene to cyclohexane and compare logP/bioavailability (RP-HPLC retention time analysis) .
- Molecular Docking : Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) and correlate docking scores with IC₅₀ values .
Advanced: How to address poor aqueous solubility in pharmacokinetic studies?
Answer:
- Salt Formation : Screen with sodium, potassium, or meglumine counterions via pH-solubility profiling .
- Prodrug Design : Synthesize methyl ester derivatives and assess hydrolysis rates in simulated gastric fluid (HPLC monitoring) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (dynamic light scattering for size; dialysis for drug loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
